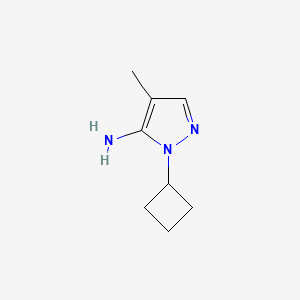

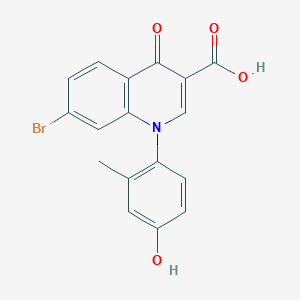

![molecular formula C6H12ClNO B3028061 2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1523618-04-3](/img/structure/B3028061.png)

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Descripción general

Descripción

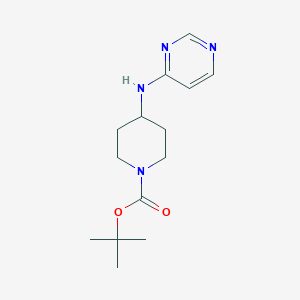

2-Oxaspiro[3.3]heptan-6-amine hydrochloride is a bicyclic spiro compound that is part of a class of chemicals with potential applications in pharmaceuticals. The structure of this compound includes an azetidine and a cyclobutane ring, which provides a unique chemical space that is complementary to the more common piperidine ring systems. This compound is of interest due to its potential use in the synthesis of novel compounds with medicinal properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a similar structure, has been synthesized through two efficient and scalable routes, which are significant for further selective derivatization on the azetidine and cyclobutane rings . Additionally, a practical and scalable two-step process has been developed for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the synthesis of the antibiotic drug candidate TBI-223 . This process involves the formation of the azetidine ring through a hydroxide-facilitated alkylation, demonstrating the potential for large-scale synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride is characterized by the presence of a spiro linkage between the azetidine and cyclobutane rings. This unique arrangement is crucial for the compound's chemical behavior and potential interactions with biological targets. The synthesis and properties of related compounds, such as 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, have been studied, showing that the isolation as a sulfonic acid salt yields a more stable and soluble product . This indicates that the molecular structure of spirocyclic compounds can be manipulated to enhance their stability and solubility, which is important for their application in drug development.

Chemical Reactions Analysis

Spirocyclic compounds like 2-Oxaspiro[3.3]heptan-6-amine hydrochloride can undergo various chemical reactions due to their bifunctional nature. The study on the directed ring-opening of 1,5-dioxaspiro[3.2]hexanes reveals that these compounds can react with heteroatom nucleophiles to provide alpha-substituted-beta'-hydroxy ketones or 2,2-disubstituted oxetanes, depending on the conditions and the nucleophiles used . This demonstrates the versatility of spirocyclic compounds in chemical synthesis and their potential to form a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the improved synthesis of 2-oxa-6-azaspiro[3.3]heptane as a sulfonic acid salt enhances its stability and solubility compared to its oxalate counterpart . These properties are essential for the practical application of these compounds in chemical reactions and pharmaceutical formulations. The ability to manipulate these properties through different synthetic approaches and salt forms is a key aspect of research in this area.

Aplicaciones Científicas De Investigación

Pharmacological Potential

2-Oxaspiro[3.3]heptan-6-amine hydrochloride and its derivatives have been investigated for various pharmacological activities. While specific studies on 2-Oxaspiro[3.3]heptan-6-amine hydrochloride are limited, research on structurally related compounds provides insight into potential applications.

Anticonvulsant Activity : Derivatives like 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones have been synthesized and evaluated for their anticonvulsant properties, showing protection against models of epilepsy. The compound 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione, in particular, demonstrated notable efficacy in the maximal electroshock (MES) test, suggesting potential utility in seizure management (He et al., 2010).

Angiogenesis Inhibition : Spiro compounds have been explored for their anti-tumor effects through mechanisms such as angiogenesis inhibition. TNP-470, a derivative, when administered intra-arterially using chemoembolization techniques in rabbits bearing VX-2 carcinoma, resulted in significant tumor regression, indicating potential applications in cancer therapy (Kamei et al., 1993).

Anti-Inflammatory Properties : The amine-based inhibitor LJP 1207, targeting semicarbazide-sensitive amine oxidase (SSAO), has shown significant anti-inflammatory effects in various models, including mouse models of ulcerative colitis and rat carrageenan footpad inflammation. This suggests potential applications in treating acute and chronic inflammatory diseases (Salter-Cid et al., 2005).

Neuroprotective Effects : Research on related compounds indicates potential neuroprotective effects against neurotoxicity induced by substances like methamphetamine. This opens up avenues for exploring 2-Oxaspiro[3.3]heptan-6-amine hydrochloride derivatives in protecting against neurodegenerative processes (Yang et al., 1997).

Safety and Hazards

This compound has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes, washing exposed body areas thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

2-oxaspiro[3.3]heptan-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSRDAQLBHZRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.3]heptan-6-amine hydrochloride | |

CAS RN |

1523618-04-3 | |

| Record name | 2-Oxaspiro[3.3]heptan-6-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

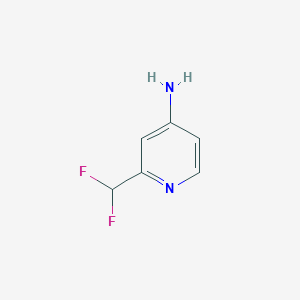

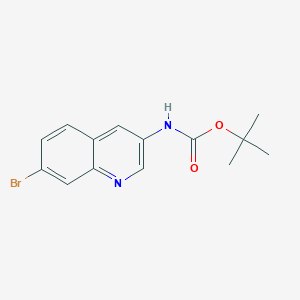

![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)

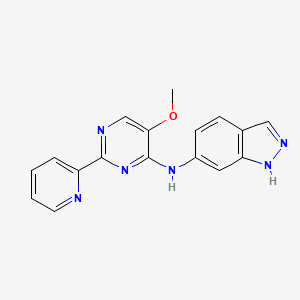

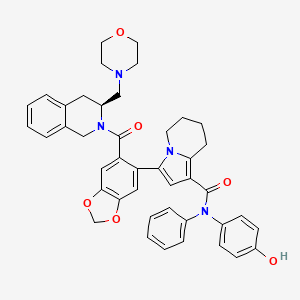

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

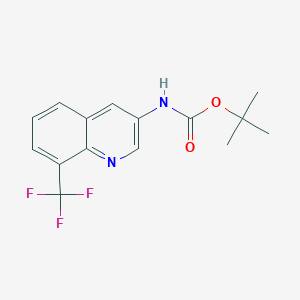

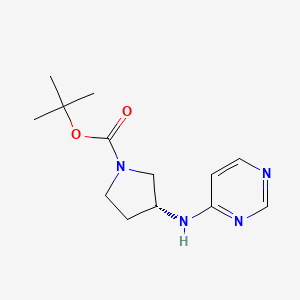

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)